molecular formula C20H20ClN3OS B2490555 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide CAS No. 851079-18-0

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide

Cat. No.: B2490555
CAS No.: 851079-18-0
M. Wt: 385.91
InChI Key: FDMLRKFVSNSEFA-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is a synthetic organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorophenyl group, and a mesitylacetamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl group. The final step involves the formation of the thioether linkage and the attachment of the mesitylacetamide group.

    Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal, ammonia, and formaldehyde under acidic conditions.

    Chlorophenyl Group Introduction: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the imidazole intermediate.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the chlorophenyl-imidazole intermediate with thiourea, followed by hydrolysis.

    Mesitylacetamide Attachment: The final step involves the acylation of the thioether intermediate with mesityl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to form a dihydroimidazole derivative.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as nitronium ion, bromine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Functionalized chlorophenyl derivatives.

Scientific Research Applications

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Industrial Chemistry:

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
  • 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide

Uniqueness

Compared to similar compounds, 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide stands out due to the presence of the mesityl group, which can enhance its steric bulk and electronic properties. This can lead to improved stability, reactivity, and potential biological activity.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-13-9-14(2)19(15(3)10-13)23-18(25)12-26-20-22-7-8-24(20)17-6-4-5-16(21)11-17/h4-11H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMLRKFVSNSEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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